Dexrabeprazole 10 mg Provides Superior GERD Healing Compared to Racemic Rabeprazole 20 mg
In a randomized, double-blind clinical trial, dexrabeprazole 10 mg demonstrated significantly greater improvement in endoscopic lesions and symptom relief compared to racemic rabeprazole 20 mg in patients with gastroesophageal reflux disease (GERD) [1]. The study found that dexrabeprazole at half the dose of racemic rabeprazole was more effective in healing esophagitis and reducing regurgitation symptoms [2].
| Evidence Dimension | Therapeutic efficacy (healing of endoscopic lesions and symptom relief) |
|---|---|
| Target Compound Data | Dexrabeprazole 10 mg |
| Comparator Or Baseline | Racemic rabeprazole 20 mg |
| Quantified Difference | Superior efficacy of dexrabeprazole 10 mg over rabeprazole 20 mg |
| Conditions | Randomized, double-blind clinical trial in patients with GERD |
Why This Matters
This evidence supports the selection of dexrabeprazole over racemic rabeprazole for GERD treatment, offering improved efficacy at a lower dose, which may reduce drug exposure and potential side effects.
- [1] Pai V, Pai N. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. World J Gastroenterol. 2007;13:4100-4102. View Source
- [2] Kanakia R, Jain S. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? World J Gastroenterol. 2008;14(16):2617-2619. View Source
